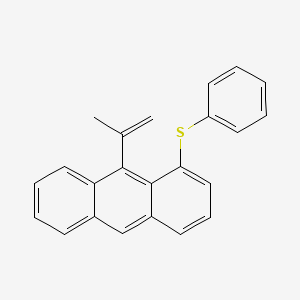
1-(Phenylsulfanyl)-9-(prop-1-EN-2-YL)anthracene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Phenylsulfanyl)-9-(prop-1-EN-2-YL)anthracene is an organic compound that belongs to the class of anthracenes. Anthracenes are polycyclic aromatic hydrocarbons consisting of three fused benzene rings. The compound features a phenylsulfanyl group attached to the first carbon and a prop-1-en-2-yl group attached to the ninth carbon of the anthracene core. This unique structure imparts specific chemical and physical properties to the compound, making it of interest in various scientific research fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Phenylsulfanyl)-9-(prop-1-EN-2-YL)anthracene typically involves the following steps:
Formation of the Anthracene Core: The anthracene core can be synthesized through the cyclization of appropriate precursors under high-temperature conditions.
Introduction of the Phenylsulfanyl Group: The phenylsulfanyl group can be introduced via a nucleophilic substitution reaction using phenylthiol and a suitable leaving group on the anthracene core.
Addition of the Prop-1-en-2-yl Group: The prop-1-en-2-yl group can be added through a Friedel-Crafts alkylation reaction using prop-1-en-2-yl chloride and a Lewis acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
1-(Phenylsulfanyl)-9-(prop-1-EN-2-YL)anthracene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the phenylsulfanyl group to a thiol group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the anthracene core or the phenylsulfanyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted anthracenes and phenylsulfanyl derivatives.
Wissenschaftliche Forschungsanwendungen
1-(Phenylsulfanyl)-9-(prop-1-EN-2-YL)anthracene has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of organic semiconductors and materials for electronic devices.
Wirkmechanismus
The mechanism of action of 1-(Phenylsulfanyl)-9-(prop-1-EN-2-YL)anthracene involves its interaction with molecular targets such as enzymes and receptors. The phenylsulfanyl group can form covalent bonds with nucleophilic sites, while the anthracene core can participate in π-π stacking interactions. These interactions can modulate the activity of biological pathways and lead to various physiological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-(Phenylsulfanyl)anthracene: Lacks the prop-1-en-2-yl group, resulting in different chemical properties.
9-(Prop-1-EN-2-YL)anthracene: Lacks the phenylsulfanyl group, affecting its reactivity and applications.
Anthracene: The parent compound without any substituents, used as a reference for comparison.
Uniqueness
1-(Phenylsulfanyl)-9-(prop-1-EN-2-YL)anthracene is unique due to the presence of both the phenylsulfanyl and prop-1-en-2-yl groups
Eigenschaften
CAS-Nummer |
41134-72-9 |
|---|---|
Molekularformel |
C23H18S |
Molekulargewicht |
326.5 g/mol |
IUPAC-Name |
1-phenylsulfanyl-9-prop-1-en-2-ylanthracene |
InChI |
InChI=1S/C23H18S/c1-16(2)22-20-13-7-6-9-17(20)15-18-10-8-14-21(23(18)22)24-19-11-4-3-5-12-19/h3-15H,1H2,2H3 |
InChI-Schlüssel |
MPJNLWJIFHTPDN-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=C)C1=C2C(=CC3=CC=CC=C31)C=CC=C2SC4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Diethyl 4-[(trimethylsilyl)oxy]phenyl phosphate](/img/structure/B14660393.png)
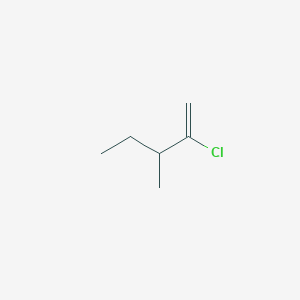
![1,8-Bis[(4-methoxyphenyl)sulfanyl]-9,10-dimethyl-9,10-dihydroanthracene-9,10-diol](/img/structure/B14660408.png)
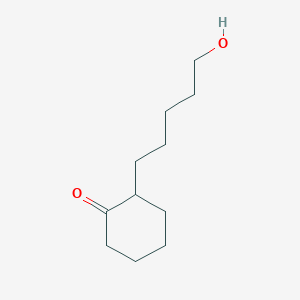
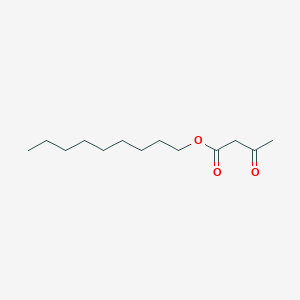
![4-[(3-carboxy-2-hydroxynaphthalen-1-yl)methyl]-3-hydroxynaphthalene-2-carboxylic acid;1-[2-(4-chlorophenyl)quinolin-4-yl]-2-[5-(diethylamino)pentan-2-ylamino]ethanol](/img/structure/B14660421.png)
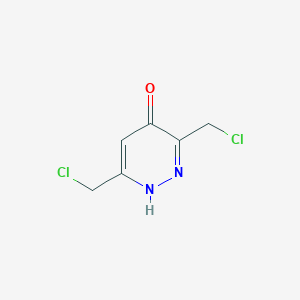

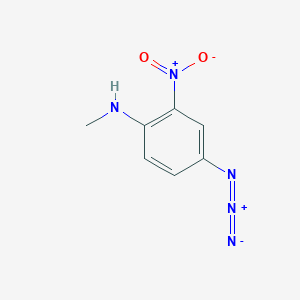
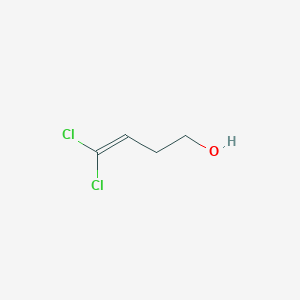
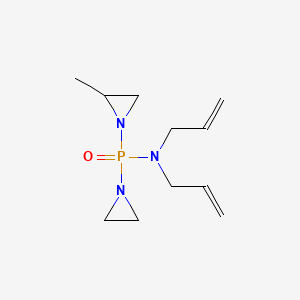

![2-Azido-4-[4-(4-hydroxyphenyl)hexan-3-yl]phenol](/img/structure/B14660459.png)
![Tetrahydro-1H,3H,8H-[1,3]oxazino[3,4-c][1,3]oxazine](/img/structure/B14660461.png)
